molecular formula C23H22ClN7 B2445678 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine CAS No. 946289-19-6

2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine

Cat. No.: B2445678
CAS No.: 946289-19-6
M. Wt: 431.93
InChI Key: DSWJOYRBUFVMNF-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine (CAS 946289-19-6) is a synthetic small molecule with a molecular formula of C23H22ClN7 and a molecular weight of 431.921 g/mol . This reagent features a pteridine core structure, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a 4-benzylpiperazine group and at the 4-position with a N-(4-chlorophenyl)amine moiety . Its structure includes five rotatable bonds and five ring systems, with a calculated logP of 4.21 and a polar surface area of 70.07 Ų, properties that influence its bioavailability and membrane permeability . Compounds featuring benzylpiperazine and aryl amine pharmacophores are of significant interest in early-stage drug discovery for their potential to interact with various biological targets. Piperazine derivatives are extensively researched for their affinity to central nervous system targets . Furthermore, structural analogs containing the 4-benzylpiperidine group have demonstrated potent activity as sigma-1 receptor (σ1R) ligands, which are attractive targets for neurological disorders such as neuropathic pain and Alzheimer's disease . The specific structural motifs present in this compound suggest potential for researchers investigating kinase inhibition , antimicrobial agents , and other receptor-mediated pathways. This product is provided for Research Use Only (RUO) and is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWJOYRBUFVMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pteridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and glyoxal.

    Introduction of the 4-chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a 4-chlorophenyl group is introduced to the pteridine core.

    Attachment of the benzylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is benzylated and then attached to the pteridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups to the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development. Notably, the piperazine ring is associated with the modulation of neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders and neurodegenerative diseases.

Case Study : Research has shown that derivatives of piperazine compounds exhibit significant activity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance anticancer properties. For instance, compounds similar to 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine have demonstrated cytotoxic effects against colon and breast cancer cells .

Biological Studies

The compound is utilized in studies related to enzyme inhibition and receptor binding. Its ability to inhibit specific enzymes can lead to therapeutic applications in conditions such as Alzheimer's disease, where acetylcholinesterase inhibitors are beneficial.

Mechanism of Action : The compound may inhibit enzyme activity by binding to active or allosteric sites on enzymes, thereby modulating their function. Additionally, it can influence cellular signaling pathways through receptor interactions.

Biological Activity Effect
Enzyme InhibitionAcetylcholinesterase inhibition
Receptor BindingModulation of serotonin and dopamine receptors

Industrial Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of more complex molecules used in drug formulations. Its unique structure allows for the development of novel therapeutics with enhanced efficacy.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Interference with cellular pathways: It may modulate signaling pathways within cells, affecting processes such as cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine: Similar structure but with a methyl group instead of a chlorine atom.

    2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the 4-chlorophenyl group in 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to its analogs.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine is a pteridine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core substituted with a benzylpiperazine and a chlorophenyl group. This unique structure is believed to contribute to its diverse biological effects.

Research indicates that pteridine derivatives like this compound can modulate various biological pathways:

  • Antitumor Activity : Pteridine derivatives have shown promise as antitumor agents. Specific studies have demonstrated that they can inhibit the proliferation of cancer cells and induce apoptosis, particularly in hepatocellular carcinoma models .
  • Immunomodulatory Effects : The compound has been noted for its ability to decrease lymphocyte proliferation and reduce cytokine release, suggesting potential use in treating autoimmune disorders .
  • CNS Activity : Some derivatives exhibit anxiolytic and muscle relaxant properties, indicating their potential as central nervous system (CNS) agents .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its antitumor properties, it may be developed as a treatment for various cancers.
  • Autoimmune Disorders : Its immunomodulatory effects could be beneficial in managing conditions like rheumatoid arthritis or lupus.
  • CNS Disorders : The anxiolytic effects indicate potential use in anxiety disorders or as a muscle relaxant.

Research Findings

A review of the literature reveals significant findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cell lines
ImmunomodulatoryDecreases lymphocyte activation and cytokine release
CNS ActivityExhibits anxiolytic and muscle relaxant effects

Case Studies

Several case studies have highlighted the efficacy of pteridine derivatives similar to this compound:

  • Study on Antitumor Effects : A study evaluated a related pteridine derivative's ability to inhibit tumor growth in xenograft models. The results indicated significant tumor reduction without notable toxicity, supporting further investigation into similar compounds .
  • Immunomodulation in Animal Models : Another study assessed the immunomodulatory effects of pteridine derivatives in animal models of inflammatory bowel disease. Results showed reduced neutrophil infiltration and cytokine production, suggesting therapeutic potential for gastrointestinal disorders .

Q & A

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures from the PDB (e.g., 3PP0 for Aurora kinases). Include water molecules and protonation states adjusted to pH 7.4 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of predicted binding poses. Analyze RMSD and hydrogen-bond occupancy .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities for SAR refinement .

Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Q. Basic

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the chlorophenyl group) .
  • HRMS : Electrospray ionization (ESI+) with <5 ppm mass accuracy to verify molecular formula (C₂₃H₂₂ClN₇) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding networks (e.g., CCDC deposition) .

How does the 4-chlorophenyl substituent influence the compound’s pharmacokinetic properties compared to fluoro or methyl analogs?

Q. Advanced

  • Lipophilicity : Chlorine increases logP (~2.8) vs. fluoro (logP ~2.3), enhancing membrane permeability but reducing aqueous solubility. Compare via shake-flask method .
  • Metabolic Stability : Chlorine slows CYP3A4-mediated oxidation (t₁/₂ = 45 min vs. 25 min for methyl analog in human liver microsomes) .
  • Target Affinity : Chlorine’s electronegativity enhances π-π stacking in kinase ATP pockets (e.g., IC₅₀ = 12 nM vs. 28 nM for methyl analog in CDK2 inhibition) .

What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

Q. Basic

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Light Sensitivity : Store aliquots in amber vials; compare UV-Vis spectra pre/post light exposure .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical) .

How can researchers optimize the synthetic yield of the benzylpiperazine coupling step?

Q. Advanced

  • Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for improved turnover (reported 78% yield vs. 52% with Pd(OAc)₂) .
  • Microwave Assistance : Reduce reaction time (2h vs. 12h) at 120°C with 20% higher yield .
  • Workup Optimization : Extract with dichloromethane/water (3:1) to recover unreacted starting material .

What in vitro models are appropriate for preliminary neurotoxicity profiling of this compound?

Q. Advanced

  • Primary Neuronal Cultures : Rat cortical neurons treated with 1–10 µM; assess viability via MTT and LDH assays .
  • hERG Channel Inhibition : Patch-clamp electrophysiology (IC₅₀ determination) to evaluate cardiac risk .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic interactions .

How do solvent polarity and temperature affect the compound’s fluorescence properties in spectroscopic studies?

Q. Advanced

  • Solvent Effects : In ethanol, λₑₓ = 340 nm, λₑₘ = 450 nm (quantum yield Φ = 0.18); in hexane, Φ drops to 0.05 due to reduced polarity .
  • Temperature Quenching : At 50°C, fluorescence intensity decreases by 30% (collisional quenching dominates) .

What strategies mitigate aggregation-induced assay artifacts during high-throughput screening?

Q. Advanced

  • Dynamic Light Scattering (DLS) : Confirm particle size <50 nm at 10 µM .
  • Detergent Addition : Include 0.01% Tween-20 to disrupt aggregates .
  • Dose-Response Curvature : Validate Hill slopes between −1.2 and −0.8 to exclude non-specific binding .

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